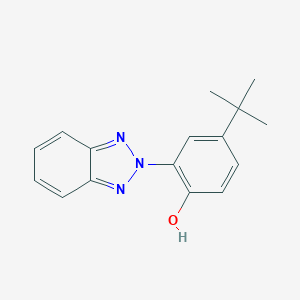

2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol

Description

Properties

IUPAC Name |

2-(benzotriazol-2-yl)-4-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-16(2,3)11-8-9-15(20)14(10-11)19-17-12-6-4-5-7-13(12)18-19/h4-10,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHVQMGINBSVAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062871 | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3147-76-0 | |

| Record name | 2-(2′-Hydroxy-5′-tert-butylphenyl)benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3147-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2H-benzotriazol-2-yl)-4-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol, a prominent ultraviolet (UV) absorber. The information is curated for researchers, scientists, and professionals in drug development and material science who require detailed technical data and experimental context.

Chemical Identity and Structure

This compound, also known by synonyms such as UV-PS and Tinuvin PS, is a member of the 2-(2-hydroxyphenyl)-2H-benzotriazole class of UV absorbers. Its chemical structure features a benzotriazole ring bonded to a phenol group, which is substituted with a tert-butyl group. This specific arrangement of functional groups is responsible for its potent UV-absorbing capabilities.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)phenol |

| CAS Number | 3147-76-0[1][2][3] |

| Molecular Formula | C₁₆H₁₇N₃O[1][4] |

| Molecular Weight | 267.33 g/mol [2][3][4] |

| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)N2N=C3C=CC=CC=C3N2)O |

| InChI Key | WXHVQMGINBSVAY-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are critical to its application as a UV stabilizer in various matrices. These properties are summarized in the tables below.

Table 2: Physical Properties

| Property | Value | Source |

| Physical State | Odorless, yellowish powder/solid | [3] |

| Melting Point | 95–100 °C | [3] |

| 97 °C | [4] | |

| Boiling Point | 438.1 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.21 g/cm³ (at 20 °C) | [3] |

| 1.18 g/cm³ | [4] | |

| Vapor Pressure | 0.01 Pa (at 100 °C) | [3] |

| 2.75 x 10⁻⁸ mmHg (at 25 °C) | [4] |

Table 3: Solubility Data

| Solvent | Solubility | Source |

| Water | 47 µg/L (at 20 °C) | [3] |

| DMSO | Slightly soluble | [4] |

| Methanol | Slightly soluble | [4] |

Mechanism of Action as a UV Absorber

The primary function of this compound is to protect materials from degradation by UV radiation. This is achieved through a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorption of UV photons, the molecule undergoes a rapid and reversible tautomerization, dissipating the harmful UV energy as harmless heat. This efficient cycle of absorption and energy dissipation prevents the generation of free radicals in the host material, thereby extending its lifespan and maintaining its physical and aesthetic properties.

Caption: Mechanism of UV energy dissipation via Excited-State Intramolecular Proton Transfer (ESIPT).

Experimental Protocols

The following sections outline the methodologies for determining the key chemical properties of this compound.

Determination of UV-Visible Absorption Spectrum

This protocol describes the measurement of the UV-Visible absorption spectrum to determine the wavelengths of maximum absorbance (λmax), which is crucial for its function as a UV absorber.

Workflow for UV-Vis Spectroscopy

Caption: Experimental workflow for determining the UV-Visible absorption spectrum.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

This protocol outlines the use of TGA to evaluate the thermal stability of the compound, which is important for its application in materials processed at high temperatures.

Workflow for Thermogravimetric Analysis

Caption: Workflow for assessing thermal stability using Thermogravimetric Analysis (TGA).

Solubility Determination

This protocol provides a qualitative and semi-quantitative method for determining the solubility of the compound in various solvents.

Workflow for Solubility Testing

Caption: A general workflow for the determination of solubility.

Safety and Handling

According to available safety data sheets, this compound does not have GHS hazard pictograms and no H-phrases are assigned.[3] However, as with any chemical, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the manufacturer's safety data sheet (SDS).

Conclusion

This compound is a well-characterized UV absorber with a defined set of physicochemical properties that make it suitable for a range of applications, primarily in the protection of materials from UV degradation. Its mechanism of action is based on the efficient dissipation of UV energy through the ESIPT process. The experimental protocols provided herein offer a basis for the consistent and accurate characterization of this and similar compounds. It is important for researchers to be aware of the specific CAS number (3147-76-0) to avoid confusion with other structurally related benzotriazole UV absorbers.

References

An In-Depth Technical Guide to the UV Absorption Mechanism of UV-326

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UV-326, a member of the hydroxyphenyl benzotriazole class of ultraviolet (UV) absorbers, is a highly effective stabilizer used to protect various materials from degradation by UV radiation. Its efficacy lies in its molecular structure, which facilitates a rapid and efficient photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorption of UV energy, UV-326 undergoes a swift and reversible tautomerization, converting the harmful high-energy UV radiation into benign thermal energy, which is then dissipated into the surrounding environment. This process is characterized by strong absorbance in the UVA and UVB regions of the electromagnetic spectrum, with negligible absorption in the visible range, ensuring that the protected material remains colorless. This guide provides a comprehensive overview of the UV absorption mechanism of UV-326, including its photophysical properties, a detailed experimental protocol for its characterization, and a visual representation of the energy dissipation pathway.

Core Mechanism of UV Absorption: Excited-State Intramolecular Proton Transfer (ESIPT)

The primary mechanism by which UV-326 absorbs and dissipates UV radiation is through the process of Excited-State Intramolecular Proton Transfer (ESIPT).[1] This involves the transfer of a proton from the hydroxyl group to a nitrogen atom on the benzotriazole ring within the same molecule, a reaction initiated by the absorption of UV light. This entire cycle occurs on an ultrafast timescale, allowing for the efficient conversion of detrimental UV energy into harmless heat.[1]

The process can be broken down into the following key stages:

-

Ground State (Enol Form): In its ground state, UV-326 exists in a stable enol tautomeric form, where an intramolecular hydrogen bond exists between the phenolic hydroxyl group and a nitrogen atom of the benzotriazole ring.

-

Photoexcitation: Upon absorption of a photon of UV light in the 270-380 nm range, the molecule is promoted to an excited singlet state (S1).[2]

-

Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, the acidity of the phenolic proton increases significantly, while the basicity of the benzotriazole nitrogen atom also increases. This facilitates an ultrafast, barrierless transfer of the proton from the hydroxyl group to the nitrogen atom, resulting in the formation of an excited-state keto tautomer. This process is exceptionally rapid, occurring on the order of femtoseconds.

-

Non-Radiative Decay: The excited keto tautomer is unstable and rapidly returns to its ground state through non-radiative decay pathways, primarily by converting its excess energy into vibrational energy (heat). This step is crucial as it prevents the energy from being re-emitted as light (fluorescence or phosphorescence), which could potentially initiate other photochemical reactions.

-

Reverse Proton Transfer: Once in the ground state, the keto tautomer is less stable than the enol form. Consequently, a rapid reverse proton transfer occurs, regenerating the original enol tautomer in its ground state.

This cyclical process allows a single molecule of UV-326 to absorb and dissipate numerous UV photons without undergoing permanent chemical change, bestowing it with high photostability.

Quantitative Data

The UV absorption properties of UV-326 have been characterized by UV-Visible spectroscopy. The key quantitative data are summarized in the table below.

| Parameter | Value | Solvent | Reference(s) |

| Maximum Absorption Wavelength (λmax) | 312 nm and 353 nm | Chloroform | [1][3] |

| Molar Extinction Coefficient (ε) at 353 nm | 15600 L·mol⁻¹·cm⁻¹ | Chloroform | [1][3] |

| Effective UV Absorption Range | 270 - 380 nm | - | [2] |

Experimental Protocols

Determination of UV-Visible Absorption Spectrum and Molar Extinction Coefficient

This protocol outlines the procedure for determining the UV-Visible absorption spectrum and calculating the molar extinction coefficient of UV-326 using a UV-Visible spectrophotometer.

4.1.1 Materials and Equipment

-

UV-326 (analytical standard)

-

Chloroform (spectroscopic grade)

-

Volumetric flasks (10 mL, 25 mL, 100 mL)

-

Analytical balance (accurate to 0.1 mg)

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer (double beam)

-

Ultrasonic bath

4.1.2 Procedure

-

Preparation of Stock Solution:

-

Accurately weigh approximately 10 mg of UV-326 and record the exact mass.

-

Transfer the weighed UV-326 into a 100 mL volumetric flask.

-

Add a small amount of spectroscopic grade chloroform and sonicate for 5-10 minutes to ensure complete dissolution.

-

Once dissolved, fill the flask to the mark with chloroform and mix thoroughly. This is the stock solution.

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations ranging from approximately 1 mg/L to 10 mg/L. For example, to prepare a 10 mg/L solution, pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with chloroform.

-

-

Spectrophotometer Setup:

-

Turn on the UV-Visible spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

-

Set the wavelength range to scan from 250 nm to 500 nm.

-

Set the scan speed to a medium rate and the slit width to 1.0 nm.

-

-

Measurement:

-

Fill a quartz cuvette with spectroscopic grade chloroform to serve as the blank.

-

Place the blank cuvette in the reference beam of the spectrophotometer.

-

Fill another quartz cuvette with the blank solution and place it in the sample beam. Run a baseline correction.

-

Rinse the sample cuvette with one of the prepared working solutions of UV-326 and then fill it with the same solution.

-

Place the sample cuvette in the sample holder and record the UV-Visible absorption spectrum.

-

Repeat the measurement for all prepared working solutions, starting from the least concentrated to the most concentrated.

-

4.1.3 Data Analysis

-

Determination of λmax:

-

From the recorded spectra, identify the wavelengths at which the maximum absorbance occurs. For UV-326, two peaks should be observed around 312 nm and 353 nm.

-

-

Calculation of Molar Extinction Coefficient (ε):

-

Using the Beer-Lambert law, A = εbc, where A is the absorbance at a specific λmax, ε is the molar extinction coefficient, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution.

-

Convert the concentrations of the working solutions from mg/L to mol/L using the molecular weight of UV-326 (315.8 g/mol ).

-

Create a calibration curve by plotting the absorbance at λmax (e.g., 353 nm) against the molar concentration of the working solutions.

-

Perform a linear regression on the data. The slope of the line will be the molar extinction coefficient (ε).

-

Visualizing the Mechanism

The following diagrams illustrate the key processes involved in the UV absorption mechanism of UV-326.

Caption: The UV absorption and energy dissipation cycle of UV-326.

Caption: Workflow for the experimental determination of UV-326's absorption properties.

References

An In-depth Technical Guide to the Synthesis of Bumetrizole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bumetrizole, chemically known as 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methylphenol, is a benzotriazole-based ultraviolet (UV) absorber. It is widely utilized in the photostabilization of a variety of industrial materials, including plastics and polymers, to protect them from degradation caused by UV radiation. This technical guide provides a comprehensive overview of the synthesis of Bumetrizole, detailing the precursors, reaction pathway, and experimental protocols. Quantitative data from the synthesis process is summarized, and the logical workflow is visualized to facilitate a deeper understanding for researchers and professionals in the field.

Introduction

Bumetrizole is a specialty chemical highly effective in absorbing UV radiation, which helps to preserve the integrity and appearance of materials exposed to sunlight. Its synthesis involves a multi-step process that is well-established in industrial chemistry. This document outlines the core synthetic route, which proceeds through diazotization, azo coupling, and a final reduction/cyclization step.

Bumetrizole Synthesis Pathway

The synthesis of Bumetrizole is typically a three-step process:

-

Diazotization: The synthesis begins with the diazotization of an aromatic amine, specifically 4-chloro-2-nitroaniline. This reaction is carried out in an acidic medium with sodium nitrite to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with an activated aromatic compound, 2-tert-butyl-4-methylphenol. This electrophilic aromatic substitution reaction forms an azo compound, 2-nitro-4-chloro-2'-hydroxy-3'-tert-butyl-5'-methylazobenzene.

-

Reduction and Cyclization: The final step involves the reduction of the nitro group of the azo intermediate, which is typically achieved using a reducing agent like zinc powder or sodium sulfide. The reduction is followed by an intramolecular cyclization to form the benzotriazole ring, yielding the final product, Bumetrizole.

Diagram of the Bumetrizole Synthesis Pathway

Caption: General synthesis pathway of Bumetrizole.

Precursors for Bumetrizole Synthesis

The primary raw materials required for the synthesis of Bumetrizole are readily available industrial chemicals.

| Precursor | CAS Number | Molecular Formula |

| 4-Chloro-2-nitroaniline | 89-63-4 | C₆H₅ClN₂O₂ |

| 2-tert-Butyl-4-methylphenol | 2409-55-4 | C₁₁H₁₆O |

| Sodium Nitrite | 7632-00-0 | NaNO₂ |

| Sulfuric Acid | 7664-93-9 | H₂SO₄ |

| Zinc Powder | 7440-66-6 | Zn |

| Sodium Sulfide | 1313-82-2 | Na₂S |

Experimental Protocols

The following sections provide a detailed methodology for the key experiments in the synthesis of Bumetrizole, compiled from various sources.

Step 1: Diazotization of 4-Chloro-2-nitroaniline

This procedure describes the formation of the diazonium salt of 4-chloro-2-nitroaniline.

Materials:

-

4-chloro-2-nitroaniline

-

Concentrated sulfuric acid (96%)

-

Sodium nitrite (4N solution)

-

Ice

Procedure:

-

In a well-stirred reactor, create a suspension of 17.3 g of 4-chloro-2-nitroaniline in a mixture of 100 g of ice and 20 ml of 96% sulfuric acid.[1]

-

Maintain the temperature of the suspension at or below 5°C using an ice bath.

-

Slowly add 25 ml of a 4N sodium nitrite solution to the cold suspension over a period of 7 minutes.[1]

-

Continue stirring the mixture at 0-5°C for an additional minute after the addition is complete to ensure the diazotization is finalized.

-

The completion of the reaction can be monitored using starch-iodide paper, where a blue-black color indicates the presence of excess nitrous acid.

Step 2: Azo Coupling

The diazonium salt solution prepared in the previous step is immediately used for the coupling reaction with 2-tert-butyl-4-methylphenol.

Materials:

-

Diazonium salt solution from Step 1

-

2-tert-butyl-4-methylphenol

-

Sodium hydroxide solution

Procedure:

-

Prepare a solution of 2-tert-butyl-4-methylphenol in an aqueous sodium hydroxide solution.

-

Cool the solution of the phenol to 0-5°C in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring.

-

The pH of the reaction mixture should be maintained in the alkaline range (pH 8-10) to facilitate the coupling with the phenol.[2] This can be adjusted by the addition of a sodium hydroxide solution as needed.

-

A colored precipitate of the azo compound, 2-nitro-4-chloro-2'-hydroxy-3'-tert-butyl-5'-methylazobenzene, should form.

-

The reaction mixture is stirred for a period to ensure complete coupling.

Step 3: Reductive Cyclization of the Azo Intermediate

This final step involves the reduction of the nitro group of the azo intermediate and subsequent intramolecular cyclization to form Bumetrizole.

Materials:

-

Azo intermediate from Step 2

-

Zinc dust

-

50% aqueous sodium hydroxide solution

-

Water

-

Isopropanol

-

32% Hydrochloric acid

Procedure:

-

To a flask containing the o-nitroazobenzene intermediate, add 13.7 g of 50% aqueous sodium hydroxide solution and 222 g of water.[3]

-

Adjust the temperature of the mixture to 55°C.[3]

-

Add 104 g of zinc dust in five portions over a 2-hour period, maintaining the temperature at 55-60°C with slight external cooling.[3]

-

After the addition of zinc is complete, raise the temperature to 60°C and hold it until a spot test indicates the absence of the o-nitroazobenzene intermediate.[3]

-

Further, raise the temperature to 65°C and hold for 4-5 hours, or until TLC analysis shows the disappearance of the N-oxy-intermediate.[3]

-

The reaction mixture is then worked up to isolate the product. This may involve the addition of salts to aid separation of layers, followed by washes with acidic solutions.

-

The crude product is then purified by crystallization. For instance, after washing, 14 g of 32% hydrochloric acid and 220 g of isopropanol can be added to the product solution, which is then allowed to crystallize slowly.[3]

-

The solid product is filtered and washed with cold isopropanol to yield 5-chloro-2-(2-hydroxy-3-t-butyl-5-methylphenyl)-2H-benzotriazole (Bumetrizole).[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of Bumetrizole based on the described protocols.

| Parameter | Value | Step | Reference |

| 4-Chloro-2-nitroaniline | 17.3 g | Diazotization | [1] |

| Sulfuric Acid (96%) | 20 ml | Diazotization | [1] |

| Sodium Nitrite Solution (4N) | 25 ml | Diazotization | [1] |

| Diazotization Temperature | 0-5°C | Diazotization | [2] |

| Azo Coupling pH | 8-10 (alkaline) | Azo Coupling | [2] |

| Sodium Hydroxide (50% aq.) | 13.7 g | Reduction | [3] |

| Water (for reduction) | 222 g | Reduction | [3] |

| Zinc Dust | 104 g | Reduction | [3] |

| Reduction Temperature | 55-65°C | Reduction | [3] |

| Hydrochloric Acid (32%) | 14 g | Crystallization | [3] |

| Isopropanol (for crystallization) | 220 g | Crystallization | [3] |

| Final Product Yield (example) | 110 g | - | [3] |

| Melting Point of Bumetrizole | 140-141°C, 144-147°C | - | [3] |

Experimental Workflow Visualization

The logical flow of the experimental procedure can be visualized as follows:

Caption: Experimental workflow for the synthesis of Bumetrizole.

Conclusion

The synthesis of Bumetrizole is a well-defined process involving diazotization, azo coupling, and reductive cyclization. By carefully controlling reaction parameters such as temperature and pH, high yields of this important UV stabilizer can be achieved. This guide provides a detailed overview of the synthesis pathway and experimental protocols, which can serve as a valuable resource for researchers and professionals in the field of chemical synthesis and material science. Further optimization of reaction conditions and purification methods may lead to improved efficiency and product purity.

References

An In-depth Technical Guide to CAS 3846-71-7 (UV-320)

This technical guide provides a comprehensive overview of the physical and chemical characteristics of the compound with CAS number 3846-71-7, commonly known as UV-320. Intended for researchers, scientists, and professionals in drug development, this document details the compound's properties, relevant experimental protocols, and its interaction with biological pathways.

Compound Identification and Chemical Properties

The compound identified by CAS number 3846-71-7 is chemically named 2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol. It is a member of the benzotriazole class of ultraviolet (UV) absorbers, widely utilized to protect various materials from degradation by UV radiation.

| Identifier | Value |

| IUPAC Name | 2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol |

| CAS Number | 3846-71-7 |

| Synonyms | UV-320, Tinuvin 320, 2-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole |

| Molecular Formula | C₂₀H₂₅N₃O |

| Molecular Weight | 323.43 g/mol |

| Appearance | White to off-white or yellow crystalline solid/powder.[1] |

Physical Characteristics

The physical properties of CAS 3846-71-7 are crucial for its application and handling. These properties have been determined through various experimental methods.

| Property | Value | Experimental Protocol |

| Melting Point | 152-155 °C[2][3][4] | The melting point is determined by slowly heating a small sample in a capillary tube attached to a thermometer in a heating bath or a calibrated melting point apparatus. The temperature range from the first sign of melting to complete liquefaction is recorded.[5][6] |

| Boiling Point | Approximately 350-444 °C | The boiling point is determined by heating the liquid in a distillation apparatus and recording the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, indicated by a steady stream of bubbles from a capillary tube immersed in the liquid.[7][8] |

| Flash Point | Approximately 215 °C[2][3] | The flash point is determined using a Pensky-Martens closed-cup tester. The sample is heated at a slow, constant rate with stirring, and a small flame is periodically directed into the cup. The flash point is the lowest temperature at which the vapors above the liquid ignite. |

| Solubility | Insoluble in water.[2] Soluble in organic solvents such as chloroform and methanol. | Water solubility is determined according to OECD Guideline 105, which involves the flask method or the column elution method to ascertain the saturation concentration of the substance in water at a specific temperature.[3][9] |

| Density | ~1.1 g/cm³ | The density is determined by measuring the mass of a known volume of the substance. |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of the compound.

-

¹³C NMR Spectrum: A ¹³C NMR spectrum is available on PubChem, providing information about the carbon skeleton of the molecule.[10]

-

¹H NMR Spectrum: While a specific spectrum for CAS 3846-71-7 with detailed peak assignments was not found, related compounds' spectra are available, which can be used for comparative analysis. For instance, the ¹H NMR spectrum of 2,4-di-tert-butylphenol shows characteristic peaks for the aromatic protons and the tert-butyl groups.[11]

-

Mass Spectrometry: Mass spectrometry data, including GC-MS information, is available on PubChem. This data reveals the molecular ion peak and fragmentation patterns, which are crucial for confirming the molecular weight and structure.[12]

Synthesis

A general method for the synthesis of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol involves the reductive cyclization of an o-nitrophenylazo intermediate. A detailed experimental protocol is outlined in various patents and chemical literature. One common route involves the diazotization of an appropriate o-nitroaniline derivative, followed by coupling with 2,4-di-tert-butylphenol, and subsequent reduction of the resulting azo compound.[13]

Below is a high-level workflow for a typical synthesis:

Mechanism of Action as a UV Stabilizer

As a benzotriazole UV absorber, CAS 3846-71-7 protects materials from UV degradation through a photophysical mechanism. The molecule absorbs harmful UV radiation and dissipates the energy as harmless heat through a rapid, reversible intramolecular proton transfer process. This prevents the UV radiation from initiating degradation reactions within the polymer matrix.[14][15]

Biological Interaction: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Recent studies have indicated that benzotriazole UV stabilizers, including compounds structurally related to CAS 3846-71-7, can act as ligands for the aryl hydrocarbon receptor (AHR). The AHR is a ligand-activated transcription factor involved in various cellular processes, including the metabolism of xenobiotics.

Upon binding of a ligand like UV-320, the AHR complex, which is normally held in the cytoplasm by chaperone proteins such as Hsp90, undergoes a conformational change. This allows the AHR to translocate to the nucleus, where it dimerizes with the AHR nuclear translocator (ARNT). The resulting AHR-ARNT heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[2][4]

References

- 1. UV-328 | C22H29N3O | CID 33263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Aryl Hydrocarbon Receptor Biology and Signaling | Encyclopedia MDPI [encyclopedia.pub]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. WO2002055508A1 - Method for preparing 2-(2-hydroxyphenyl)-2h-benzotriazole - Google Patents [patents.google.com]

- 8. 4-tert-Butyl-6-sec-butyl-2-(2H-benzotriazol-2-yl)phenol | C20H25N3O | CID 118327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 2,4-Di-tert-butylphenol(96-76-4) 1H NMR spectrum [chemicalbook.com]

- 11. 2-(2'-Hydroxy-3'5-di-tert-butylphenyl) benzotriazole | C20H25N3O | CID 77455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. WO2002012202A2 - Processes for the preparation of benzotriazole uv absorbers - Google Patents [patents.google.com]

- 13. Endocrine aryl hydrocarbon receptor signaling is induced by moderate cutaneous exposure to ultraviolet light - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. accedacris.ulpgc.es [accedacris.ulpgc.es]

In-Depth Technical Guide: Spectral Analysis of 2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol, a prominent member of the hydroxyphenyl benzotriazole class of ultraviolet (UV) absorbers, is a crucial additive in various industries. Its primary function is to protect materials from photodegradation by absorbing harmful UV radiation. This technical guide provides a comprehensive overview of the spectral data for this compound, including UV-Vis, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining these spectra are also presented to facilitate replication and further research.

Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2-(5-tert-Butyl-2-hydroxyphenyl)benzotriazole, Tinuvin P |

| CAS Number | 3147-76-0 |

| Molecular Formula | C₁₆H₁₇N₃O |

| Molecular Weight | 267.33 g/mol |

Spectral Data

A thorough analysis of the spectral data is essential for the unequivocal identification and characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule and is particularly useful for compounds with chromophores, such as the benzotriazole and phenol groups in the target compound.

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |

| 301 nm[1] | 16150 L/mol·cm[1] | Chloroform[1] |

| 341 nm[1] | 16150 L/mol·cm[1] | Chloroform[1] |

Note: Data is for Tinuvin P, a commercial product identified as 2-(2H-Benzotriazol-2-yl)-4-methylphenol, which is structurally very similar to the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Due to the lack of publicly available experimental NMR data for this compound, predicted spectral data is presented below.

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | s | 9H | tert-butyl protons |

| ~7.0 - 8.0 | m | 7H | Aromatic protons |

| ~11.0 | s | 1H | Phenolic -OH |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~31 | C(CH₃)₃ |

| ~35 | C (CH₃)₃ |

| ~115 - 150 | Aromatic carbons |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can be used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. A definitive, publicly available mass spectrum for this compound could not be located.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectral data.

UV-Vis Spectroscopy Protocol

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Materials:

-

This compound

-

Chloroform, spectroscopic grade

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in chloroform at a concentration of 10 mg/L.

-

Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

-

Set the wavelength range to scan from 200 nm to 800 nm.

-

Fill a quartz cuvette with the chloroform solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the 10 mg/L sample solution.

-

Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

-

Identify the wavelengths of maximum absorbance (λmax).

NMR Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

NMR spectrometer

Procedure:

-

Dissolve the appropriate amount of the compound in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Cap the NMR tube and carefully place it in the NMR spectrometer's spinner turbine.

-

Insert the sample into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This will require a significantly larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.

Mass Spectrometry (GC-MS) Protocol

Objective: To obtain the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

This compound

-

Dichloromethane or other suitable volatile solvent, analytical grade

-

GC-MS instrument equipped with an electron ionization (EI) source

Procedure:

-

Prepare a dilute solution of the compound in the chosen solvent (e.g., 10-100 μg/mL).

-

Set up the GC-MS instrument with an appropriate capillary column (e.g., a non-polar or medium-polarity column).

-

Set the GC oven temperature program. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300 °C) to ensure elution of the compound.

-

Set the injector temperature (e.g., 250 °C) and the MS transfer line temperature (e.g., 280 °C).

-

Set the MS to scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).

-

Inject a small volume (e.g., 1 μL) of the sample solution into the GC.

-

Acquire the data. The mass spectrum corresponding to the GC peak of the compound can then be analyzed.

Mechanism of UV Absorption

Benzotriazole UV absorbers function by dissipating harmful UV energy as heat through a photophysical process. This mechanism is crucial for their protective function in various materials.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of benzotriazole UV absorbers in a sample matrix.

References

An In-depth Technical Guide to the Photophysical Properties of Benzotriazole UV Absorbers

This technical guide provides a comprehensive overview of the core photophysical properties of benzotriazole ultraviolet (UV) absorbers, a critical class of stabilizers used to protect materials from photodegradation. Tailored for researchers, scientists, and professionals in drug development and material science, this document details their mechanism of action, key photophysical parameters, and the experimental protocols used for their characterization.

Core Mechanism: A Rapid and Efficient Photoprotective Cycle

Benzotriazole UV absorbers are renowned for their exceptional photostability and efficiency in dissipating harmful UV radiation.[1] Their protective mechanism is rooted in a sophisticated photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][2][3] This process occurs on an ultrafast timescale, typically in picoseconds, allowing the molecule to effectively convert high-energy UV photons into harmless thermal energy with minimal structural damage to itself or the surrounding material.

The key structural feature enabling this process is an intramolecular hydrogen bond between a phenolic hydroxyl group and a nitrogen atom on the benzotriazole ring.[2][4] The ESIPT cycle can be described in the following steps:

-

UV Absorption: The molecule, initially in its stable enol tautomer ground state (S₀), absorbs a UV photon, transitioning to an excited singlet state (S₁).

-

Ultrafast ESIPT: In the excited state, the acidity of the phenolic proton increases dramatically. This triggers an ultrafast transfer of the proton to the nearby nitrogen atom of the triazole group, forming an excited keto tautomer.[1][5] This transfer is a barrierless or nearly barrierless process.

-

Non-Radiative Decay: The excited keto tautomer is unstable and rapidly deactivates to its ground state (S'₀) through non-radiative pathways, such as internal conversion and vibrational relaxation. This step efficiently dissipates the absorbed energy as heat.

-

Reverse Proton Transfer: Finally, a rapid reverse proton transfer in the ground state regenerates the original enol tautomer, completing the photoprotective cycle and preparing the molecule to absorb another UV photon.

This highly efficient cycle is the reason for the remarkable photostability of benzotriazole derivatives.[1] Because the excited state is depopulated so rapidly, competing destructive photochemical reactions and photofatigue are largely avoided.

Quantitative Photophysical Parameters

The effectiveness of a benzotriazole UV absorber is defined by several key quantitative parameters. These compounds are engineered to absorb strongly across the UVA (320–400 nm) and UVB (280–320 nm) regions, which are responsible for the degradation of many materials.[4][6]

| Compound Name | Chemical Name | λmax (nm) in non-polar solvent | Molar Absorptivity (ε) | Fluorescence Quantum Yield (Φf) |

| UV-P | 2-(2H-benzotriazol-2-yl)-p-cresol | ~340 | >15,000 | Very Low (<10⁻⁴) |

| UV-326 | 2-(2'-Hydroxy-3'-tert-butyl-5'-methylphenyl)-5-chlorobenzotriazole | ~353 | >16,000 | Very Low (<10⁻⁴) |

| UV-327 | 2-(2′-Hydroxy-3′,5′-di-tert-butylphenyl)-5-chlorobenzotriazole | ~355 | >15,000 | Very Low (<10⁻⁴) |

| UV-328 | 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol | ~345 | >17,000 | Very Low (<10⁻⁴) |

| UV-329 | 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol | ~345 | >16,000 | Very Low (<10⁻⁴) |

Note: Exact values for λmax and ε can vary depending on the solvent and specific experimental conditions. Fluorescence quantum yields are characteristically very low due to the highly efficient non-radiative deactivation via the ESIPT mechanism, indicating that fluorescence is not a significant de-excitation pathway.[1][7]

Factors Influencing Photophysical Behavior

The photophysical properties of benzotriazole UV absorbers are not static and can be influenced by their molecular structure and surrounding environment.

-

Molecular Structure: Electron-withdrawing groups at the 5-position of the benzotriazole ring can surprisingly improve photopermanence, despite weakening the intramolecular hydrogen bond that is crucial for the ESIPT process.[2] The presence of bulky alkyl groups, such as tert-butyl, ortho to the hydroxyl group can help shield the hydrogen bond from disruption by polar solvents, enhancing stability.[2]

-

Solvent Environment: The polarity of the solvent can affect the equilibrium between the planar conformer (which has the intramolecular hydrogen bond necessary for ESIPT) and a non-planar conformer where the bond is disrupted.[2][8] In highly polar, aggressive solvents, the population of the non-planar form can increase, leading to longer excited-state lifetimes and a higher probability of destructive chemistry or unwanted fluorescence.[2][5]

Experimental Protocols for Characterization

Characterizing the photophysical properties of benzotriazole UV absorbers involves a suite of spectroscopic techniques.

This is the fundamental technique used to determine the wavelength range of UV absorption and the molar absorptivity (ε), which quantifies the strength of absorption.

-

Objective: To measure the ground-state absorption spectrum.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the benzotriazole compound (e.g., 10⁻⁵ M) in a UV-transparent solvent (e.g., cyclohexane, ethanol, or dioxane).[9] The solvent should be chosen based on the solubility of the compound and the intended application environment.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[9]

-

Measurement: Fill a 1 cm pathlength quartz cuvette with the sample solution and a matching cuvette with the pure solvent to serve as a reference.

-

Data Acquisition: Scan the absorbance from approximately 250 nm to 500 nm to cover the full UVB and UVA range. The resulting spectrum plots absorbance versus wavelength. The peak absorption is denoted as λmax.

-

Analysis: The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the pathlength.

-

This technique is used to measure the emission spectrum and determine the fluorescence quantum yield (Φf), providing insight into the efficiency of radiative versus non-radiative decay pathways.

-

Objective: To measure the fluorescence emission spectrum and calculate the fluorescence quantum yield.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution with an optical density (absorbance) of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement: Excite the sample at a wavelength on the rising edge of the lowest energy absorption band (e.g., 330 nm).[2] Scan the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 350 nm to 700 nm).

-

Quantum Yield Calculation (Relative Method): The fluorescence quantum yield (Φf) is often determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The Φf is calculated using the formula: Φf_sample = Φf_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Techniques like time-resolved pump-probe spectroscopy are employed to study the ultrafast dynamics of the excited state, including the rate of the ESIPT process and subsequent relaxation.

-

Objective: To measure the excited-state lifetime and observe the dynamics of the ESIPT reaction.

-

Methodology:

-

Instrumentation: A femtosecond laser system is required. The setup consists of a "pump" pulse to excite the sample and a delayed "probe" pulse to monitor the changes in absorption or emission over time.

-

Measurement: The pump pulse excites the enol form. The probe pulse, at various time delays, measures the transient absorption of the newly formed keto species or the decay of the enol species' stimulated emission.

-

Data Analysis: By plotting the change in signal as a function of the delay time between the pump and probe pulses, a kinetic trace is generated. Fitting this trace to an exponential decay model yields the time constants for the ESIPT process and other relaxation pathways, which are typically in the femtosecond to picosecond range.[7]

-

Conclusion

Benzotriazole UV absorbers are a cornerstone of material photoprotection, leveraging an elegant and highly efficient Excited-State Intramolecular Proton Transfer mechanism to safely dissipate damaging UV radiation. Their strong absorption in the UVA and UVB regions, coupled with extremely low fluorescence quantum yields and ultrafast excited-state deactivation, makes them exceptionally photostable. A thorough characterization of their properties using UV-Vis, fluorescence, and time-resolved spectroscopy is essential for optimizing their selection and application in diverse fields, from industrial polymers to advanced pharmaceutical and cosmetic formulations.

References

- 1. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02028A [pubs.rsc.org]

- 2. paint.org [paint.org]

- 3. nbinno.com [nbinno.com]

- 4. partinchem.com [partinchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Neurotoxicity of Benzotriazole Ultraviolet Stabilizers in Teleost Fishes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure and Stability of UV-326

For Researchers, Scientists, and Drug Development Professionals

Introduction

UV-326, chemically known as 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol, is a high-performance ultraviolet (UV) light absorber of the hydroxyphenylbenzotriazole class.[1] It is extensively utilized in various polymers and organic substrates to provide protection against UV radiation, thereby preventing photodegradation and enhancing the longevity of materials.[2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and stability of UV-326, along with detailed experimental protocols for its analysis.

Molecular Structure and Identification

UV-326 is a substituted benzotriazole derivative. Its structure features a phenolic group, a benzotriazole ring, and a chlorine atom, which collectively contribute to its exceptional UV absorbing properties.

| Identifier | Value |

| Chemical Name | 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol |

| IUPAC Name | 2-(2H-Benzotriazol-2-yl)-6-tert-butyl-4-methylphenol |

| CAS Number | 3896-11-5 |

| Molecular Formula | C₁₇H₁₈ClN₃O |

| Molecular Weight | 315.8 g/mol |

| Appearance | Light yellow crystalline powder |

Physicochemical Properties

The physicochemical properties of UV-326 are critical for its application and performance in various formulations.

| Property | Value |

| Melting Point | 138-141 °C |

| Boiling Point | 460.4 °C (Predicted) |

| Density | 1.32 g/cm³ |

| Flash Point | 238 °C |

| Vapor Pressure | 0Pa at 20℃ |

| Water Solubility | Insoluble |

| Solubility in Organic Solvents | Soluble in toluene and acetone |

| UV Absorption Range | 270-400 nm |

Stability Profile

The stability of UV-326 is a key factor in its effectiveness as a UV absorber. It exhibits good thermal, photo, and chemical stability.

Thermal Stability

UV-326 demonstrates high thermal stability, making it suitable for processing at elevated temperatures, such as in injection molding.[3] It has a low volatility at high temperatures, which minimizes its loss during polymer processing.[4]

Photostability and Mechanism of Action

UV-326 is a potent UV absorber, effectively absorbing radiation in the 270-400 nm range.[3] Its mechanism of action involves the absorption of UV photons, which excites the molecule to a higher energy state. This is followed by a rapid, non-radiative decay process known as Excited-State Intramolecular Proton Transfer (ESIPT).[5][6] Through ESIPT, the absorbed UV energy is efficiently converted into harmless thermal energy, which is then dissipated to the surrounding matrix.[5] This process is cyclical, allowing the UV-326 molecule to absorb multiple UV photons without undergoing significant degradation.

Chemical Stability

UV-326 exhibits good chemical stability. It is notably resistant to turning yellow under alkaline conditions and is not sensitive to the presence of metal ions, which can be advantageous in various formulations.[7]

Experimental Protocols

Detailed methodologies for assessing the stability of UV-326 are crucial for quality control and formulation development.

Thermal Stability Analysis (TGA/DSC)

Objective: To determine the thermal decomposition profile and melting behavior of UV-326.

Instruments: Thermogravimetric Analyzer (TGA), Differential Scanning Calorimeter (DSC).

TGA Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of UV-326 into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the sample weight as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition.

DSC Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of UV-326 into an aluminum DSC pan and hermetically seal it. Use an empty sealed pan as a reference.

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to 200 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the differential heat flow as a function of temperature. The peak of the endothermic event corresponds to the melting point of UV-326.

Photodegradation Testing (Accelerated Weathering)

Objective: To evaluate the photostability of UV-326 upon exposure to simulated solar radiation. This protocol is based on the principles of ISO 4892-2.[8][9][10][11][12]

Instrument: Xenon-arc weathering chamber.

Protocol:

-

Sample Preparation: Prepare a solution of UV-326 in a suitable solvent (e.g., acetonitrile) at a known concentration. Alternatively, incorporate UV-326 into a polymer film.

-

Instrument Setup:

-

Light Source: Xenon-arc lamp with appropriate filters to simulate daylight.

-

Irradiance: Control at a specified level (e.g., 0.51 W/m² at 340 nm).

-

Temperature: Maintain a constant black panel temperature (e.g., 63 °C).

-

Humidity: Control the relative humidity within the chamber.

-

Exposure Cycle: Employ alternating periods of light and dark, with or without water spray, to simulate natural weather conditions.

-

-

Procedure: Expose the samples in the weathering chamber for a predetermined duration. Withdraw samples at regular intervals.

-

Data Analysis: Analyze the withdrawn samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to quantify the remaining concentration of UV-326. Calculate the percentage of degradation over time.

Hydrolytic Stability Testing

Objective: To determine the rate of hydrolysis of UV-326 in aqueous solutions at different pH values. This protocol is based on OECD Guideline 111.[2][13][14][15][16]

Protocol:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Sample Preparation: Prepare a stock solution of UV-326 in a water-miscible organic solvent. Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration that is less than half the saturation concentration and does not exceed 0.01 M.

-

Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 50 °C for a preliminary test, or a range of temperatures for more detailed studies).

-

Sampling: At appropriate time intervals, withdraw aliquots from each test solution.

-

Analysis: Analyze the samples for the concentration of UV-326 and any potential hydrolysis products using a validated analytical method like HPLC-UV.

-

Data Analysis: Determine the rate of hydrolysis and the half-life of UV-326 at each pH. If less than 10% degradation is observed after 5 days at 50 °C, the substance is considered hydrolytically stable.

Visualizations

Synthesis Workflow of UV-326

The synthesis of UV-326 typically involves a multi-step process, starting from the diazotization of an aniline derivative, followed by coupling and subsequent cyclization reactions.

Caption: A simplified workflow for the synthesis of UV-326.

Mechanism of UV Absorption and Energy Dissipation

The photoprotective mechanism of UV-326 is based on the principle of Excited-State Intramolecular Proton Transfer (ESIPT).

Caption: The energy dissipation pathway of UV-326 via ESIPT.

References

- 1. Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 3. CN107955007A - The synthetic method of ultraviolet absorber UV-326 - Google Patents [patents.google.com]

- 4. OECD 209: Activated Sludge Respiration Inhibition Test - Aropha [aropha.com]

- 5. Recent advances in excited state intramolecular proton transfer mechanism-based solid state fluorescent materials and stimuli-responsive fluorescence switching - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. Excited-state intramolecular proton transfer (ESIPT) active interwoven polycatenated coordination polymer for selective detection of Al3+ and Ag+ ions along with water detection in less polar solvents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. UV Absorber 326 synthesis - chemicalbook [chemicalbook.com]

- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 9. yuanyao-tech.com [yuanyao-tech.com]

- 10. dornicaco.ir [dornicaco.ir]

- 11. k-labor.de [k-labor.de]

- 12. ISO 4892-2 | Q-Lab [q-lab.com]

- 13. oecd.org [oecd.org]

- 14. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 15. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 16. jrfglobal.com [jrfglobal.com]

Health and safety data for Bumetrizole exposure

An In-depth Technical Guide on the Health and Safety of Bumetrizole Exposure

This technical guide provides a comprehensive overview of the available health and safety data for Bumetrizole (CAS No. 3896-11-5). The information is intended for researchers, scientists, and drug development professionals to support risk assessment and safe handling practices. Data has been compiled from safety data sheets, toxicological assessments, and regulatory evaluations.

Toxicological Data Summary

Bumetrizole is generally considered to have low acute toxicity.[1] The available data indicates that it is not a skin or eye irritant, nor a skin sensitizer.[2][3][4][5] Furthermore, studies on genotoxicity, carcinogenicity, and reproductive toxicity have not revealed significant cause for concern under the tested conditions.[2][4][6]

Acute Toxicity

The acute toxicity of Bumetrizole has been evaluated via oral and inhalation routes. The substance exhibits a low order of acute toxicity.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | >2,000 mg/kg | [2][4] |

| LD50 | Rat, Mouse | Oral | >5,000 mg/kg | [7] |

| LC50 | Rat | Inhalation | >0.27 mg/L (4-hour exposure) | [3][7] |

Skin and Eye Effects

Studies indicate that Bumetrizole does not cause significant irritation to the skin or eyes and is not a skin sensitizer.

| Endpoint | Species | Result | Classification | Reference |

| Skin Irritation/Corrosion | Rabbit | At most mild irritation, cleared within 7 days | Not Classified | [2][3] |

| Serious Eye Damage/Irritation | Not specified | No irritation observed | Not Classified | [2] |

| Skin Sensitization | Guinea Pig, Mouse | Negative | Not a sensitizer | [2][3][4][5] |

Repeated Dose Toxicity

Long-term exposure studies have not indicated significant systemic toxicity at doses that would warrant classification.

| Endpoint | Species | Route | Key Finding | Classification | Reference |

| STOT-Single Exposure | Rat | Oral | Criteria not met | Not Classified | [2] |

| STOT-Repeated Exposure | Rat | Oral | No effects observed at doses sufficient for classification | Not Classified as STOT-RE | [3] |

Genotoxicity and Carcinogenicity

Bumetrizole has been tested for its potential to cause genetic mutations and cancer, with negative results across multiple assays.

| Endpoint | Assay Type | Result | Classification | Reference |

| Germ Cell Mutagenicity | In vitro & In vivo assays | Negative | Not Classified | [2][4] |

| Carcinogenicity | 104-week feeding study (Rat) | No carcinogenic potential observed. NOAEL: 10,000 ppm | Not Classified | [6] |

| Carcinogenicity | 104-week feeding study (Mouse) | No increase in neoplasms | Not Classified | [3] |

Reproductive and Developmental Toxicity

The available data suggests a low risk of reproductive or developmental toxicity.

| Endpoint | Species | Key Finding | Classification | Reference |

| Reproductive Toxicity | Rat | No reproductive effects up to 1000 mg/kg/day | Not Classified | [4] |

| Endocrine Activity | In vitro | Negative for estrogenic, androgenic, and thyroid activity. Shows some AhR activity. | Not Classified as an endocrine disruptor | [3][4] |

Experimental Protocols

Detailed methodologies for key toxicological studies are summarized below.

Carcinogenicity Study (Rat)

-

Guideline: Protocol comparable to OECD Guideline 453 (Combined Chronic Toxicity/Carcinogenicity Studies).[3][6]

-

Species: Sprague-Dawley (SD) rats (50 per sex per dose group).[6]

-

Administration: Bumetrizole was administered in the feed for 104 weeks.[6]

-

Dose Levels: 0, 1000, 3000, or 10,000 ppm (equivalent to 382.6–501.9 mg/kg bw/day in males and females, respectively, at the high dose).[6]

-

Observations: Animals were observed for clinical signs of toxicity, mortality, and tumor formation. A full histopathological examination was performed.

Reproductive/Developmental Toxicity Screening Study

-

Guideline: OECD Guideline 422 (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test).[4]

-

Species: Rats.[4]

-

Administration: Oral.

-

Dose Levels: Up to and including 1000 mg/kg bw/day.[4]

-

Observations: Monitored effects on mating, fertility, pregnancy, maternal behavior, and offspring viability and growth.

Acute Inhalation Toxicity Study

-

Guideline: Protocol similar to OECD Guideline 403.[3]

-

Species: Charles River albino rats (5 males, 5 females).[3]

-

Administration: Whole-body exposure to aerosols of Bumetrizole for four hours.[3]

-

Dose Level: 0.27 mg/L (the maximum attainable concentration).[3]

-

Observations: Animals were observed for 14 days for mortality, clinical signs of toxicity, and effects on body weight.[3]

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes related to the assessment and potential fate of Bumetrizole.

References

- 1. Buy Bumetrizole | 3896-11-5 [smolecule.com]

- 2. bg.cpachem.com [bg.cpachem.com]

- 3. GreenScreen® For Safer Chemicals Assessment | Bumetrizole | UV 326 | CASRN 3896-11-5 | PDF [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. cdfa.ca.gov [cdfa.ca.gov]

An In-depth Technical Guide on the Environmental Fate of 2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol (UV-326)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol, commonly known as UV-326, is a phenolic benzotriazole ultraviolet (UV) stabilizer extensively used in plastics, coatings, and personal care products to prevent photodegradation.[1][2] Its widespread application and chemical stability result in its continuous release into the environment. This technical guide provides a comprehensive overview of the environmental fate of UV-326, detailing its physicochemical properties, persistence, degradation pathways, mobility, and bioaccumulation potential. Due to its high hydrophobicity and resistance to degradation, UV-326 is persistent in the environment, partitioning primarily to sediment and sludge and bioaccumulating in aquatic and terrestrial organisms.[3][4] This document synthesizes current scientific knowledge, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes to support environmental risk assessment and management efforts.

Introduction

Benzotriazole UV stabilizers (BUVS) are a class of compounds of emerging environmental concern due to their persistence, potential for bioaccumulation, and toxicity.[3][5] UV-326, or 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol, is a prominent member of this family.[6] Its primary function is to absorb UV radiation, thereby protecting various materials from degradation.[1] However, its stability and widespread use have led to its detection in various environmental compartments, including wastewater, rivers, sediments, and biota.[7][8][9] Understanding the environmental behavior of UV-326 is crucial for evaluating its long-term ecological impact and for the development of regulatory frameworks.

Physicochemical Properties

The environmental transport and fate of a chemical are largely dictated by its physicochemical properties. UV-326 is characterized by a high molecular weight, low water solubility, and high lipophilicity, as indicated by its high octanol-water partition coefficient (log Kow). These properties suggest a strong tendency to adsorb to organic matter in soil and sediment rather than remaining in the aqueous phase.

Table 1: Physicochemical Properties of UV-326

| Property | Value | Reference |

| Chemical Name | 2-(3-t-butyl-2-hydroxy-5-methylphenyl)-5-chlorobenzotriazole | [6] |

| CAS Number | 3896-11-5 | [10] |

| Molecular Formula | C₁₇H₁₈ClN₃O | - |

| Molecular Weight | 315.8 g/mol | - |

| Appearance | White to slightly yellow powder | [1] |

| Melting Point | 137-141 °C | - |

| Water Solubility | Very low (partly miscible) | [11] |

| log Kow (Octanol-Water Partition Coefficient) | 7.08 - 7.94 (for a group of hydrophobic UV stabilizers including UV-326) | [3][5] |

| Vapor Pressure | Low (data not specified) | - |

Environmental Fate and Behavior

Persistence and Degradation

UV-326 is designed for high photostability and is resistant to environmental degradation processes.

-

Biodegradation: UV-326 is not readily biodegradable.[12] Studies show low removal efficiencies in conventional wastewater treatment plants (WWTPs), with removal rates cited between 5% and 82%, suggesting that a significant portion passes through treatment facilities into the aquatic environment.[13] Its persistence is also observed in soil and sediment systems.[4] The core phenolic benzotriazole structure is resistant to microbial degradation.[4]

-

Photodegradation: By design, UV-326 is highly resistant to direct photolysis. However, indirect photodegradation can occur. In the presence of natural photosensitizers like riboflavin (a model for chromophoric dissolved organic matter), UV-326 can undergo photocatalytic degradation under visible light, especially under reductive conditions.[14] One study demonstrated that under anaerobic conditions with a photosensitizer, UV-326 was completely removed within three hours of irradiation.[14]

-

Hydrolysis: The chemical structure of UV-326 lacks functional groups that are susceptible to hydrolysis under typical environmental pH conditions. Therefore, hydrolysis is not considered a significant degradation pathway.

Mobility and Environmental Distribution

The high log Kow and low water solubility of UV-326 govern its distribution in the environment.

-

Soil and Sediment: Upon release into aquatic systems, UV-326 rapidly partitions from the water column to suspended solids, sediment, and sludge in WWTPs.[3] High concentrations have been measured in river and coastal sediments. For instance, concentrations up to 9346 ng/kg (dry weight) have been detected in coastal sediments.[3]

-

Water: While concentrations in the dissolved phase are generally low due to its hydrophobicity, UV-326 is frequently detected in river water and WWTP effluents, typically in the ng/L range.[8]

-

Air: UV-326 can be found in household and vehicle cabin dust, indicating its presence in indoor environments and potential for atmospheric transport associated with particulate matter.[8]

dot

References

- 1. innospk.com [innospk.com]

- 2. www2.mst.dk [www2.mst.dk]

- 3. researchgate.net [researchgate.net]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Estimating the Bioaccumulation Potential of Hydrophobic Ultraviolet Stabilizers Using Experimental Partitioning Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 9. Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 14. digital.csic.es [digital.csic.es]

Toxicokinetics of Phenolic Benzotriazoles in Laboratory Models: An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the toxicokinetics of phenolic benzotriazoles (P-BZTs), a class of ultraviolet (UV) light absorbers used widely in industrial and consumer products.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for assessing potential human health risks associated with exposure.[1] This document synthesizes key data from in vivo studies, details common experimental methodologies, and visualizes metabolic and experimental processes.

Comparative Toxicokinetics in Rat Models

A pivotal comparative study in male Sprague Dawley® rats investigated the toxicokinetic profiles of nine different P-BZTs, including unsubstituted, monosubstituted, disubstituted, and trisubstituted variants.[2][3] The study revealed significant differences in ADME properties, heavily influenced by the degree of chemical substitution on the phenol moiety.[1][2]

Following a single intravenous (IV) dose of 2.25 mg/kg, the systemic exposure, measured by the area under the concentration-time curve (AUC), generally increased with the degree of substitution.[1][2] However, plasma elimination half-lives did not follow a clear pattern related to substitution.[2][3] The unsubstituted P-BZT had a terminal elimination half-life of 22.4 hours.[3] In contrast, half-lives for monosubstituted compounds ranged from 15.4 to 84.8 hours, disubstituted compounds from 19.2 to 25.1 hours, and trisubstituted compounds from 17.3 to 31.7 hours.[1][3]

Table 1: Intravenous Toxicokinetic Parameters of Phenolic Benzotriazoles in Male Rats (2.25 mg/kg Dose)

| Compound Class | Terminal Half-Life (t½) (hours) | Cmax (ng/mL) | General AUC Trend |

|---|---|---|---|

| Unsubstituted (P-BZT) | 22.4[3] | 886[1][3] | Baseline |

| Monosubstituted | 15.4 - 84.8[1][2][3] | Data not specified | Increased with substitution |

| Disubstituted | 19.2 - 25.1[1][3] | Data not specified | Increased with substitution[1][2] |

| Trisubstituted | 17.3 - 31.7[1][3] | Data not specified | Increased with substitution |

Upon oral gavage administration, P-BZTs demonstrated generally low oral bioavailability.[2][4] For the unsubstituted compound, bioavailability was estimated to be around 6% at a 30 mg/kg dose, whereas it ranged from 12.8% to 23% for substituted compounds at the same dose.[2][3][4] Bioavailability was observed to be lower at a higher dose of 300 mg/kg, suggesting that absorption decreases with an increasing dose.[2][3][4] Systemic exposure parameters (Cmax and AUC) for the unsubstituted compound were lower compared to the substituted compounds.[2] A 10-fold increase in the oral dose (from 30 to 300 mg/kg) resulted in a disproportionately smaller increase in Cmax and AUC (≤7-fold) for most compounds, further indicating dose-dependent absorption.[2]

Table 2: Oral Toxicokinetic Parameters of Phenolic Benzotriazoles in Male Rats

| Parameter | Unsubstituted (P-BZT) | Substituted Compounds |

|---|---|---|

| Dose | 30 mg/kg | 30 mg/kg |

| Oral Bioavailability | ~6%[2][3] | 12.8% - 23%[2][4] |

| Plasma Elimination Half-Life (t½) | 1.57 - 192 hours (class range)[2][4] | 1.57 - 192 hours (class range)[2][4] |

| Dose Proportionality (30 vs. 300 mg/kg) | AUC increased 30-fold[2] | Cmax and AUC increased ≤7-fold[2] |

Metabolism of Phenolic Benzotriazoles

Metabolism plays a key role in the toxicokinetics of P-BZTs. In vivo and in vitro studies, particularly on UV-328, show that metabolism primarily occurs through oxidation of the alkyl side chains, leading to the formation of hydroxylated and/or oxo-metabolites.[5][6] Metabolism on the benzotriazole ring itself has not been confirmed.[6] Substituted compounds are generally thought to be less metabolized compared to their unsubstituted counterparts.[2][4]

For UV-328, five primary metabolites have been identified, resulting from oxidation at its di-tert-pentyl groups.[7] In human studies, these metabolites were found unconjugated in blood but were mostly present as conjugates (e.g., with glucuronic acid or sulfate) in urine.[5][6]

Caption: Generalized metabolic pathway of UV-328.

Excretion Pathways

For several well-studied P-BZTs, renal elimination is a minor pathway.[5] In a human study of UV-328, only about 0.1% of the orally administered dose was recovered in the urine within 72 hours.[5][6] Similarly, for UV-327, only 0.03% of the oral dose was recovered in urine.[8] These low urinary excretion rates, despite evidence of good absorption, strongly suggest that biliary excretion into the feces is the primary route of elimination for these compounds and their metabolites.[5][8]

Experimental Protocols

The toxicokinetic data for P-BZTs are typically generated using standardized laboratory protocols. The following outlines a common methodology based on studies in rats.[3]

-

Species: Male Hsd:Sprague Dawley® SD® rats.[3]

-

Surgical Preparation: Animals are often surgically implanted with catheters in the carotid artery (for blood collection) and the jugular vein (for IV dose administration) prior to the study.[3]

-

Administration:

-

Blood Sampling: Serial blood samples are collected at predetermined time points via the carotid artery catheter.[3] For P-BZTs, plasma concentrations can be measured for up to 72 hours or more post-dose.[1]

-

Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which is then stored frozen until analysis.

-

Technique: Quantification of P-BZTs and their metabolites in plasma is performed using validated liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods.[1]

-

Analyte Measurement: Methods are developed to measure both the free (unconjugated parent compound) and the total (free and conjugated parent compound) analyte concentrations to better understand metabolism and disposition.[1][4]

Caption: Typical experimental workflow for P-BZT toxicokinetic studies.

References

- 1. benchchem.com [benchchem.com]

- 2. Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Human metabolism and biomonitoring of UV 328 (2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol) [open.fau.de]

- 6. Human metabolism and kinetics of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) after oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Human metabolism and excretion kinetics of benzotriazole UV stabilizer UV-327 after single oral administration - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Detection and Quantification of UV-326 in Polymers

Introduction